molecular formula C9H8Cl3NO2 B049865 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one CAS No. 111468-90-7

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one

Cat. No. B049865
M. Wt: 268.5 g/mol
InChI Key: LCPFRWWWCIWDTO-UHFFFAOYSA-N
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Description

The compound of interest falls within the broader category of pyrrole derivatives, which are known for their varied applications in pharmaceuticals, materials science, and organic synthesis. The incorporation of trichloroacetyl and propanone groups into the pyrrole nucleus could potentially influence its reactivity, electronic properties, and interaction with biological systems.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves strategies that allow for the introduction of functional groups at specific positions on the pyrrole ring. For compounds similar to "1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one," chemoselective synthesis methods are employed to selectively introduce the trichloroacetyl and propanone moieties. Techniques such as the reaction of propargyl alcohols and terminal alkynes under controlled conditions can lead to the formation of polysubstituted furans/pyrroles, highlighting the versatility of starting materials and reaction conditions in accessing complex pyrrole structures (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including the trichloroacetyl and propanone substituted compounds, is characterized by the presence of a five-membered heterocyclic ring. The electron-rich nature of the pyrrole ring, coupled with the electron-withdrawing effects of the trichloroacetyl group and the steric and electronic influences of the propanone moiety, play significant roles in determining the compound's reactivity and interaction with various reagents and catalysts.

Chemical Reactions and Properties

Pyrrole derivatives undergo a range of chemical reactions, including cycloadditions, substitution reactions, and transformations facilitated by the presence of functional groups. The specific reactivity of "1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one" would be influenced by the trichloroacetyl and propanone groups, which can undergo reactions such as nucleophilic acyl substitution and aldol condensations, respectively. Anion-anion assembly processes involving pyrrole derivatives highlight the potential for forming supramolecular structures through hydrogen bonding and other non-covalent interactions (Gale et al., 2002).

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Summary of Application : Trichloroacetyl compounds can be reduced by RMgX to the corresponding dichloro compounds and trapped with a range of electrophiles resulting in either reduction, reduction/aldol, reduction/Claisen condensation or reduction/aldolTishchenko products .
    • Methods of Application : The reduction of 2,2,2-trichloro-1-arylethanones by aryl magnesium halides was demonstrated . This reaction was extended through the development of reduction, reduction/aldol, reduction/Claisen condensation and reduction/aldol Tishchenko routes to functionalised α,α-dichlorocarbonyls .
    • Results or Outcomes : This method provides a new route to molecules of this type, namely 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanones .
  • Photoinitiator in UV-curable Systems

    • Summary of Application : 2-Hydroxy-2-methylpropiophenone, which has a similar structure to the compound you mentioned, is used as a high-efficiency photoinitiator in transparent or colored UV-curable inks, adhesives, coatings, and photoresists .
    • Methods of Application : This compound is generally used with amine synergist 1101 (EDAB). It also acts as a sensitizer when used with anionic photoinitiators .
    • Results or Outcomes : This photoinitiator is suitable for colorless systems and can be used with other photoinitiators. It is applicable in UV plastic coatings, UV wood coatings, UV paper inks, etc .

Safety And Hazards

There is no specific information available about the safety and hazards of this compound123.


Future Directions

There is no specific information available about the future directions of this compound123.


Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to scientific literature and databases. If you have access to a university library, they often have subscriptions to such databases. You could also consider reaching out to a chemistry professor or a professional chemist for more detailed information.


properties

IUPAC Name

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO2/c1-2-7(14)5-3-6(13-4-5)8(15)9(10,11)12/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPFRWWWCIWDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377660
Record name 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one

CAS RN

111468-90-7
Record name 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a dry flask, 3-proprionyl chloride (1 equivalent) was combined with 2-trichloroacetyl pyrrole (1 equivalent) in a minimum amount of dichloromethane (DCM). To the resulting solution, at ambient temperature, was added aluminum trichloride (1 equivalent). After 2 hours, the reaction mixture was applied directly onto a silica gel column. Gradient elution with 10% ethyl acetate to 50% ethyl acetate in hexanes provided compound 3.
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3-proprionyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Aronov, Q Tang, G Martinez-Botella… - Journal of medicinal …, 2009 - ACS Publications
The Ras/Raf/MEK/ERK signal transduction, an oncogenic pathway implicated in a variety of human cancers, is a key target in anticancer drug design. A novel series of pyrimidylpyrrole …
Number of citations: 181 pubs.acs.org
J Nagamaiah, A Dutta, NN Pati, S Sahoo… - The Journal of …, 2022 - ACS Publications
We have designed and synthesized 3,6,13,16-tetrapropylporphycene for the first time as its alkyl analogue from ethyl 4-propyl-1H-pyrrole-2-carboxylate. The substituent effect was …
Number of citations: 4 pubs.acs.org

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